1-Azido-3-iodobenzene
Overview
Description
1-Azido-3-iodobenzene is a chemical compound with the molecular formula C6H4IN3 . It has an average mass of 245.020 Da and a monoisotopic mass of 244.944977 Da . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom and an azide group attached to a benzene ring .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C6H4IN3 and an average mass of 245.020 Da . It is a useful research chemical . A related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), was found to have a low melting temperature at 78 °C .
Scientific Research Applications
Membrane Protein Studies
1-Azido-3-iodobenzene has been used to investigate membrane proteins. For instance, it was used to label human erythrocyte membranes, aiding in the isolation of the anion-exchange protein band-3. This technique helped in understanding the intramembranous domains of the protein, offering insights into erythrocyte function and structure (Wells & Findlay, 1980).
Lipid Core Analysis
Another application involves studying membrane components from within the lipid core. 1-Azido-4-iodobenzene added to liposomes and sarcoplasmic reticulum membranes demonstrated the ability to reach the liquid hydrocarbon-like core of membranes. This facilitated the understanding of membrane structure and interactions (Klip & Gitler, 1974).
Synthesis of Triazole Derivatives
In the field of chemistry, this compound is utilized in the synthesis of 1,2,3-triazole derivatives. For example, it played a role in producing compounds with potential inhibitory activity against the acidic corrosion of steels, demonstrating its significance in material science (Negrón-Silva et al., 2013).
Pharmaceutical Research
In pharmaceutical research, 1-Azido-2-iodobenzenes have been used in the palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones, a process important for the development of various pharmaceutical compounds. This method avoided the use of external oxidants, making it a more environmentally friendly approach (Zhang et al., 2019).
Photoreceptor Research
1-Azido-4-[125I]iodobenzene was used in the study of opsin, a photoreceptor protein. This research helped in understanding how opsin interacts with light and other molecules, contributing to our knowledge of vision and related processes (Davison & Findlay, 1986).
Material Science
In material science, this compound derivatives have been instrumental in the synthesis of nitrogen-containing heterocycles. These compounds are significant in the development of new materials with potential applications in various industries (Tingoli et al., 1993).
Photovoltaic Applications
Finally, in the field of renewable energy, particularly photovoltaic cells, derivatives of this compound have been investigated. For example, their effects on the formation of CH3NH3PbI3 thin films were studied, highlighting their potential in improving the efficiency of solar cells (Chang et al., 2018).
Properties
IUPAC Name |
1-azido-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYZABCCGZNMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655597 | |
Record name | 1-Azido-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54467-96-8 | |
Record name | 1-Azido-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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